Cas no 54729-18-9 (3,6-Dichloro-2-phenylquinoxaline)

3,6-Dichloro-2-phenylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 3,6-Dichloro-2-phenylquinoxaline
- 54729-18-9
-
- インチ: InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H
- InChIKey: DGNNXPMUORKDLX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(Cl)N=C3C=C(C=CC3=N2)Cl
計算された属性
- 精确分子量: 274.0064537g/mol
- 同位素质量: 274.0064537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 4.5
3,6-Dichloro-2-phenylquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM141826-1g |
3,6-dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM141826-1g |
3,6-dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A019110041-5g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 5g |
$2532.60 | 2023-09-01 | |
Alichem | A019110041-25g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 25g |
$6164.00 | 2023-09-01 | |
Alichem | A019110041-10g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 10g |
$3588.52 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737888-1g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 98% | 1g |
¥4821.00 | 2024-05-09 |
3,6-Dichloro-2-phenylquinoxaline 関連文献
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3,6-Dichloro-2-phenylquinoxalineに関する追加情報
Recent Advances in the Study of 3,6-Dichloro-2-phenylquinoxaline (CAS: 54729-18-9) in Chemical Biology and Pharmaceutical Research
3,6-Dichloro-2-phenylquinoxaline (CAS: 54729-18-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. Recent studies have highlighted its potential as a key scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of 3,6-Dichloro-2-phenylquinoxaline derivatives to enhance their kinase inhibitory activity. The researchers employed a combination of computational modeling and synthetic chemistry approaches to design and synthesize a series of analogs. Their findings demonstrated that specific modifications at the phenyl and quinoxaline rings could significantly improve the compound's selectivity towards certain cancer-related kinases, with IC50 values in the low nanomolar range. These results suggest promising avenues for the development of targeted cancer therapies.
In the field of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the antibacterial properties of 3,6-Dichloro-2-phenylquinoxaline derivatives against multidrug-resistant bacterial strains. The research team observed that certain halogenated analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies revealed that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new strategy to combat antibiotic resistance.
Another significant advancement was reported in ACS Chemical Neuroscience (2023), where researchers explored the neuroprotective effects of 3,6-Dichloro-2-phenylquinoxaline derivatives in models of neurodegenerative diseases. The study demonstrated that specific analogs could modulate glutamate receptor activity and reduce oxidative stress in neuronal cells, suggesting potential applications in the treatment of Alzheimer's and Parkinson's diseases. These findings were particularly noteworthy as they revealed a dual mechanism of action involving both receptor modulation and antioxidant properties.
From a chemical synthesis perspective, recent work published in Organic Process Research & Development (2024) has addressed the scalability challenges associated with 3,6-Dichloro-2-phenylquinoxaline production. The researchers developed a novel catalytic system that significantly improves the yield and purity of the compound while reducing environmental impact. This advancement is particularly important for facilitating the transition from laboratory-scale synthesis to industrial production, which is crucial for future pharmaceutical applications.
Looking forward, the diverse biological activities and structural versatility of 3,6-Dichloro-2-phenylquinoxaline continue to make it a valuable scaffold for drug discovery. Current research efforts are focusing on further optimizing its pharmacokinetic properties and exploring combination therapies. As our understanding of its molecular mechanisms deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
54729-18-9 (3,6-Dichloro-2-phenylquinoxaline) Related Products
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 5213-17-2(Benzoyl chloride, 4-fluoro-2-methoxy-)
- 1384100-45-1(Bicyclo 6.1.0 nonyne-lysine)
- 921812-27-3(2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)
- 910036-89-4(Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)
- 896046-15-4(3-(4-ethylphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 1823580-17-1(1-Methyl-3-(4-methylbenzyl)piperidin-4-amine hydrochloride)
- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)




